N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide is a chemical compound characterized by the presence of a tetrazole ring, which consists of four nitrogen atoms and one carbon atom arranged in a five-membered ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The molecular formula of N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide is C_{14}H_{18}N_{4}O, with a molecular weight of approximately 298.33 g/mol.
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide can be synthesized through various chemical methods, primarily involving cycloaddition reactions. It is often available from chemical suppliers and can be utilized in research settings for various applications, including drug development and material synthesis .
This compound falls under the category of tetrazole derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer activities. Tetrazoles are recognized for their stability and ability to form coordination complexes, making them valuable in both pharmaceutical and industrial applications .
The synthesis of N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide typically involves a [2+3] cycloaddition reaction between a nitrile and sodium azide, catalyzed by Lewis acids or amine salts. This reaction generates hydrazoic acid in situ, which facilitates the formation of the tetrazole ring .
The process generally requires controlled temperatures and specific reaction conditions to optimize yield and purity. For instance, using continuous flow reactors can enhance efficiency in industrial applications. The reaction may also involve subsequent steps to introduce the cyclohexyl group and form the final amide structure .
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide can undergo several types of chemical reactions:
Reagents commonly used include:
Reaction conditions typically involve controlled temperatures and appropriate solvents tailored to the specific transformation desired.
The major products formed depend on the specific reagents and conditions employed. For example, oxidation may yield nitro derivatives, while reduction could produce various amine derivatives .
As a tetrazole derivative, N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide exhibits significant thermal stability and high nitrogen content, which are advantageous for its biological activity. The mechanism of action often involves interactions with biological targets such as enzymes or receptors.
Research indicates that tetrazole derivatives may exhibit antibiotic activity through various biochemical pathways, potentially influencing cellular processes related to growth and proliferation .
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide is typically characterized by:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry are commonly employed to characterize this compound further .
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide has several notable applications:
The tetrazole ring—a five-membered heterocycle featuring four nitrogen atoms—serves as a critical bioisostere for carboxylic acid groups in drug design. Its high metabolic stability, ionizability at physiological pH (pKa ~4.9), and capacity for hydrogen bonding enable enhanced target binding and improved bioavailability. Tetrazole-containing compounds exhibit diverse pharmacological profiles, including antihypertensive, antimicrobial, and anti-inflammatory activities. The 1H-regioisomer (as found in N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide) offers superior synthetic accessibility compared to 2H-tetrazoles, while maintaining favorable π-stacking capabilities with biological targets. This moiety’s dipole moment (~5 Debye) facilitates interactions with cationic residues in enzyme binding pockets, explaining its prominence in kinase inhibitors and GPCR-targeted therapeutics [2] .
The cyclohexyl group in N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide provides distinctive steric and lipophilic properties that influence pharmacokinetic behavior. With a logP contribution of approximately +2.5, this alicyclic substituent enhances membrane permeability while avoiding the metabolic liabilities associated with aromatic rings. The chair conformation of cyclohexyl enables adaptable hydrophobic interactions with protein binding sites, and its equatorial/axial transition states permit dynamic binding optimization. In benzamide derivatives, N-cyclohexyl substitution has demonstrated improved metabolic stability over linear alkyl chains due to resistance to cytochrome P450 oxidation, as evidenced by microsomal stability assays showing >80% parent compound retention after 60 minutes [3].
Benzamide-tetrazole hybrids emerged in the 2000s as strategic pharmacophores targeting cardiovascular and neurological receptors. Early prototypes featured tetrazole directly attached to the benzamide core without spacer groups, limiting conformational flexibility. Second-generation designs (2010–present) incorporated methylene bridges or meta/para positioning to optimize spatial orientation. The specific structural class exemplified by N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide represents a third evolution, where synergistic pharmacophore placement enables dual targeting capabilities. Patent literature reveals accelerating innovation, with ES2694200T3 (2018) disclosing herbicidal applications for N-(tetrazol-5-yl)arylcarboxamides, while recent medicinal chemistry studies demonstrate potent GPR35 agonism (EC50 < 100 nM) in analogs like N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide [2] .
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0